Kinase Selectivity: VEGFR2 Inhibition with >240-Fold Selectivity over PDGFRβ
Brivanib demonstrates potent inhibition of VEGFR2 with an IC50 of 25 nM, but it exhibits minimal activity against PDGFRβ (IC50 > 1,900 nM), translating to a >240-fold selectivity window . In contrast, the comparator sorafenib, a multi-kinase inhibitor, potently inhibits both VEGFR2 (IC50 ~90 nM) and PDGFRβ (IC50 ~57 nM), lacking this selective profile [1]. Sunitinib similarly exhibits potent inhibition of PDGFRβ (IC50 ~39 nM) alongside VEGFR2 [2]. This differential selectivity is critical for applications where confounding off-target effects on PDGFRβ signaling—which plays roles in pericyte recruitment and stromal biology—must be minimized.
| Evidence Dimension | Kinase Inhibition Selectivity (VEGFR2 vs. PDGFRβ) |
|---|---|
| Target Compound Data | VEGFR2 IC50 = 25 nM; PDGFRβ IC50 > 1,900 nM (≥240-fold selectivity) |
| Comparator Or Baseline | Sorafenib: VEGFR2 IC50 ~90 nM; PDGFRβ IC50 ~57 nM; Sunitinib: VEGFR2 IC50 ~10 nM; PDGFRβ IC50 ~39 nM |
| Quantified Difference | Brivanib PDGFRβ IC50 >1,900 nM vs. Sorafenib ~57 nM vs. Sunitinib ~39 nM; Selectivity ratio for Brivanib >240-fold vs. <2-fold for comparators |
| Conditions | In vitro recombinant human kinase assays; ATP concentrations at Km for each kinase |
Why This Matters
This data substantiates that brivanib provides a cleaner pharmacological tool for isolating VEGFR2/FGFR1-mediated effects without confounding PDGFRβ inhibition, a critical consideration for experimental design in angiogenesis research.
- [1] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
- [2] Mendel DB, Laird AD, Xin X, et al. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clin Cancer Res. 2003;9(1):327-337. View Source
